molecular formula C11H11NO6 B140357 Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate CAS No. 142386-70-7

Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate

Cat. No. B140357
Key on ui cas rn: 142386-70-7
M. Wt: 253.21 g/mol
InChI Key: DCDSLKRPXTVJSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06858641B2

Procedure details

54.3 g of methyl 3-nitro-benzoate and 29.0 g of methyl chioroacetate are dissolved in 100 ml of dimethylformamide and this solution is added dropwise at −10° C. to a solution of 78.5 g of potassium tert.butoxide in 500 ml of dimethylformamide. The mixture is stirred for another 10 minutes at ambient temperature and after this time the solution is poured onto 350 ml of concentrated hydrochloric acid in 2 l of iced water. The solution is stirred for 0.5 hours and the precipitate obtained is suction filtered and washed with water. The product is recrystallised from 150 ml of methanol and dried in vacuo at 40° C. Yield: 48.3 g (51% of theoretical), contains about 20% of methyl 6-methoxycarbonylmethyl-3-nitro-benzoate
Quantity
54.3 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
78.5 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
350 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][CH:13]=1)[C:7]([O:9][CH3:10])=[O:8])([O-:3])=[O:2].Cl[CH2:15][C:16]([O:18][CH3:19])=[O:17].CC(C)([O-])C.[K+].Cl>CN(C)C=O.O>[CH3:19][O:18][C:16]([CH2:15][C:13]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][C:4]=1[N+:1]([O-:3])=[O:2])=[O:17] |f:2.3|

Inputs

Step One
Name
Quantity
54.3 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)OC)C=CC1
Name
Quantity
29 g
Type
reactant
Smiles
ClCC(=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
78.5 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
350 mL
Type
reactant
Smiles
Cl
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for another 10 minutes at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution is stirred for 0.5 hours
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
the precipitate obtained
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The product is recrystallised from 150 ml of methanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
COC(=O)CC1=C(C=C(C(=O)OC)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.